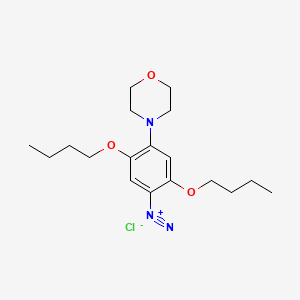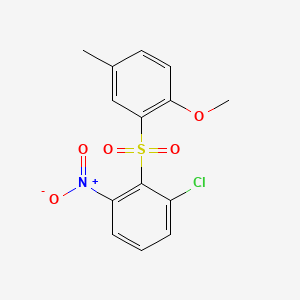
(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and azane oxide groups suggests that it may exhibit interesting reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The initial aromatic compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Sulfonylation: The amine is reacted with a sulfonyl chloride to introduce the sulfonyl group.
Chlorination: The aromatic ring is chlorinated to introduce the chloro group.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Oxidation: Finally, the azane oxide group is introduced through an oxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The azane oxide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Addition: The sulfonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Addition: Nucleophiles such as amines or thiols can add to the sulfonyl group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Addition: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which (3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
Oxidative Stress: The compound may induce oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-2-((2-methoxyphenyl)sulfonyl)phenyl)(hydroxy)azane oxide: Lacks the methyl group on the aromatic ring.
(3-Chloro-2-((2-methoxy-4-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide: The methyl group is positioned differently on the aromatic ring.
(3-Chloro-2-((2-ethoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide: The methoxy group is replaced with an ethoxy group.
Uniqueness
The unique combination of functional groups in (3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide, particularly the presence of both sulfonyl and azane oxide groups, distinguishes it from similar compounds. This combination may confer unique reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
5465-72-5 |
|---|---|
Formule moléculaire |
C14H12ClNO5S |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
1-chloro-2-(2-methoxy-5-methylphenyl)sulfonyl-3-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO5S/c1-9-6-7-12(21-2)13(8-9)22(19,20)14-10(15)4-3-5-11(14)16(17)18/h3-8H,1-2H3 |
Clé InChI |
LSRRFVJCZDGJSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


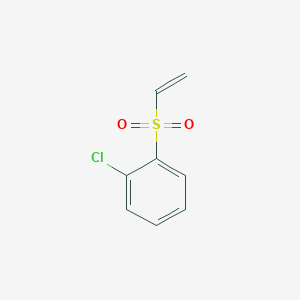
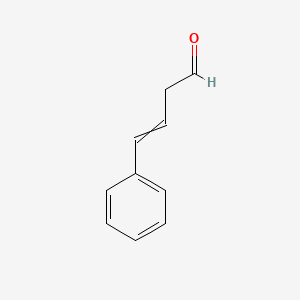
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
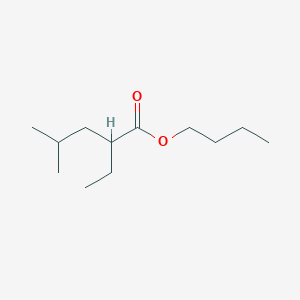
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)
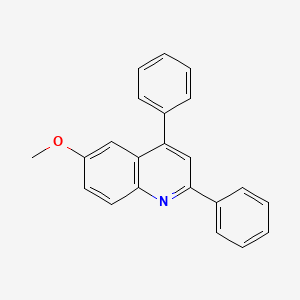

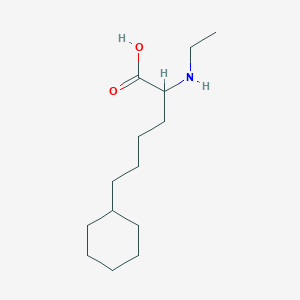
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
